molecular formula C17H29BN2O4 B1445973 tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate CAS No. 1006876-29-4

tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Cat. No.: B1445973
CAS No.: 1006876-29-4
M. Wt: 336.2 g/mol
InChI Key: VAGMFFNYQBCSRV-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the dioxaborolane moiety and the pyrazole ring suggests it may exhibit unique interactions with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₇H₃₀BNO₄
  • Molecular Weight : 353.22 g/mol
  • CAS Number : 2304631-53-4

This compound features a tert-butyl group, a pyrazole ring, and a boron-containing dioxaborolane, which may influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

  • Anticancer Properties : Preliminary studies suggest that compounds containing pyrazole and boron have potential anticancer activity. The dioxaborolane moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Enzyme Inhibition : The presence of the pyrazole ring is known to confer inhibitory effects on certain enzymes. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
  • Neuroprotective Effects : Some studies indicate that boron-containing compounds may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds with similar structures:

StudyFindings
Demonstrated that dioxaborolane derivatives can inhibit cancer cell proliferation in vitro.
Reported on the synthesis of pyrazole derivatives showing significant anti-inflammatory activity through COX inhibition.
Investigated the neuroprotective effects of boron-containing compounds in animal models of neurodegenerative diseases.

Safety and Toxicology

While the compound shows promise for various therapeutic applications, safety assessments are crucial. The compound is classified as an irritant and requires handling precautions to avoid skin and eye contact . Toxicological studies are needed to fully understand its safety profile before clinical applications can be considered.

Properties

IUPAC Name

tert-butyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O4/c1-14(2,3)22-13(21)15(4,5)20-11-12(10-19-20)18-23-16(6,7)17(8,9)24-18/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGMFFNYQBCSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113733
Record name 1,1-Dimethylethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006876-29-4
Record name 1,1-Dimethylethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006876-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl α,α-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
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tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
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tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
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tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
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tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
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tert-butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

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